molecular formula C10H9ClN2O2S B5194288 5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B5194288
M. Wt: 256.71 g/mol
InChI Key: TXYXJULISAAYFX-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring

Properties

IUPAC Name

5-(3-chloro-4-methylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-5-2-3-6(4-7(5)11)12-9-8(14)13-10(15)16-9/h2-4,9,12H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXJULISAAYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives with different substituents on the phenyl ring or the thiazolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. The presence of the 3-chloro-4-methylphenyl group may contribute to its unique biological activities and chemical reactivity.

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